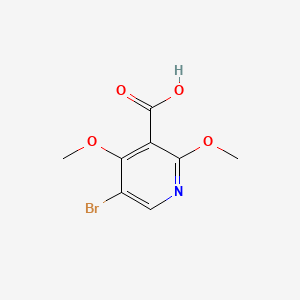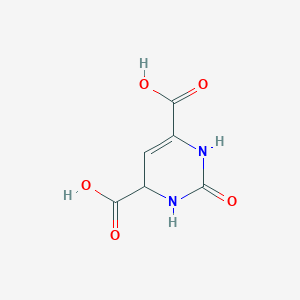
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid is a nitrogen-rich heterocyclic compound that has gained significant attention in various fields of research due to its unique chemical structure and diverse biological activities This compound is a derivative of pyrimidine, a prevalent N-heteroaromatic compound with two nitrogen atoms in its backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid can be achieved through various methods. One common approach involves the Biginelli reaction, a multicomponent reaction that combines ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. This reaction typically proceeds in the presence of a catalyst such as lactic acid or zinc chloride, and the reaction conditions can be optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of eco-friendly and cost-effective methods. For instance, the use of bio-based green catalysts and solvent-free conditions has been explored to minimize environmental impact and reduce production costs. The scalability of these methods makes them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include substituted tetrahydropyrimidines, which can exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Scientific Research Applications
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid has numerous applications in scientific research:
Chemistry: It serves as a key building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool for studying enzyme inhibition and receptor interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as β-glucuronidase, which plays a role in the metabolism and excretion of toxic substances. The compound’s ability to interact with specific receptors and enzymes makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Ethyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate: This compound has a similar pyrimidine backbone but differs in the position and type of substituents
Uniqueness
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid is unique due to its specific substitution pattern and the presence of both oxo and carboxylic acid functionalities. These features enhance its reactivity and make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6N2O5 |
|---|---|
Molecular Weight |
186.12 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-pyrimidine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C6H6N2O5/c9-4(10)2-1-3(5(11)12)8-6(13)7-2/h1-2H,(H,9,10)(H,11,12)(H2,7,8,13) |
InChI Key |
WVCOMWPLPGATRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


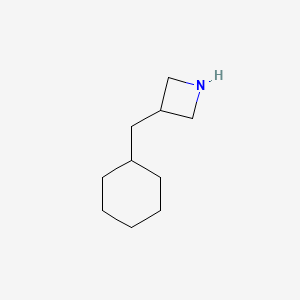


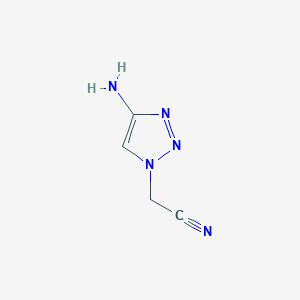


![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
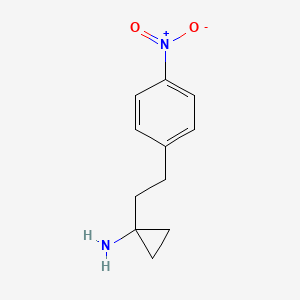
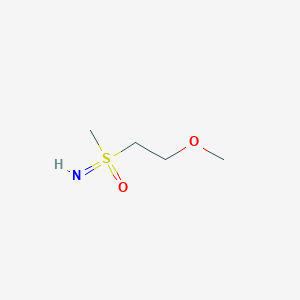
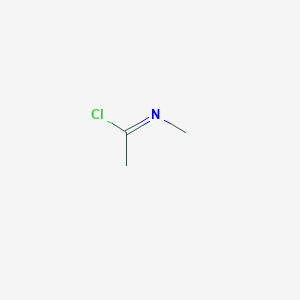
![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)
